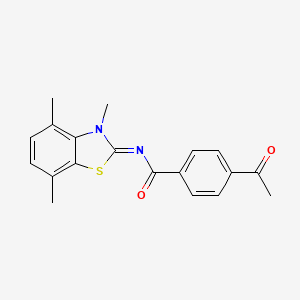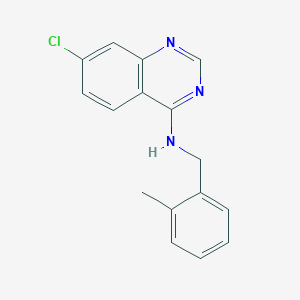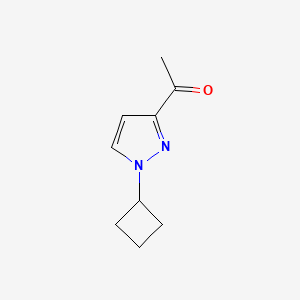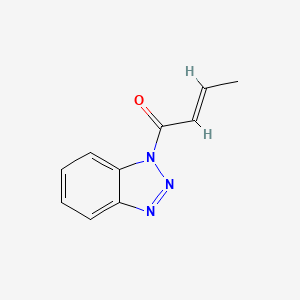
4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound with the molecular formula C19H18N2O2S. It belongs to the class of benzamides and benzothiazoles .
Synthesis Analysis
The synthesis of such compounds typically involves various organic chemistry reactions. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains a total of 44 bonds, including 26 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also features 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. The functional groups present in the molecule include 1 ketone (aromatic), 1 tertiary amine (aromatic), and 1 sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, etc. Unfortunately, without specific data or resources on this compound, it’s not possible to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of benzothiazole derivatives involve complex chemical processes to create compounds with potential biological activities. For example, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been synthesized and characterized, revealing that these compounds coordinate to metal ions through nitrogen and oxygen atoms, demonstrating a variety of coordination numbers and potential for further biological application (Obasi et al., 2017).
Antibacterial and Antifungal Activities
Benzothiazole derivatives have shown significant antibacterial and antifungal activities. The synthesized compounds, including various N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, exhibited low to moderate antifungal activity, highlighting their potential as antimicrobial agents (Saeed et al., 2008). Furthermore, new (4-oxothiazolidine-2-ylidene)benzamide derivatives were synthesized and characterized, contributing to the exploration of novel antimicrobial agents (Hossaini et al., 2017).
Anticancer Evaluation
Several benzothiazole derivatives have been evaluated for their anticancer properties. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that most of the tested compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-11-5-6-12(2)17-16(11)21(4)19(24-17)20-18(23)15-9-7-14(8-10-15)13(3)22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWASUJHCHBHELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2979674.png)


![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine](/img/structure/B2979679.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)

![2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione](/img/structure/B2979683.png)
![4-(dimethylamino)-N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2979684.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2979689.png)
![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)
![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)
